ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate
Overview
Description
Ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate is a useful research compound. Its molecular formula is C9H10N6O3S and its molecular weight is 282.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.05350938 g/mol and the complexity rating of the compound is 344. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
One study describes the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting its moderate antimicrobial activity against pathogenic bacterial and fungal strains, such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research underscores the potential of similar thiadiazole derivatives for antimicrobial use.
Cyclization and Pharmacological Properties
Another study focuses on the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties, including effects on the central nervous system in mice (Maliszewska-Guz et al., 2005). This illustrates the chemical versatility and potential neurological applications of these compounds.
Molecular Docking and Enzyme Inhibition
Research on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking revealing their binding modes to the enzyme's active sites. This study indicates the potential therapeutic applications of thiadiazole derivatives in managing conditions like diabetes by inhibiting relevant enzymes (Babar et al., 2017).
Properties
IUPAC Name |
ethyl 2-[5-(1H-1,2,4-triazole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O3S/c1-2-18-6(16)3-5-13-15-9(19-5)12-8(17)7-10-4-11-14-7/h4H,2-3H2,1H3,(H,10,11,14)(H,12,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSXXZUTUOUROO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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